molecular formula C21H14O4 B2971529 7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one CAS No. 370841-90-0

7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one

Cat. No. B2971529
CAS RN: 370841-90-0
M. Wt: 330.339
InChI Key: AZNMOOFYRUZYCH-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one is a chemical compound with the molecular formula C21H14O4 . It has a molecular weight of 330.33 . It is part of a class of compounds known as flavonoids, which are polyphenol antioxygen .


Molecular Structure Analysis

The InChI key for this compound is WMKOZARWBMFKAS-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.


Physical And Chemical Properties Analysis

This compound is a solid compound . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Spectral Analysis and DFT Investigation

Research involving analogues of 7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one, such as flavonoid compounds, has demonstrated the utility of spectroscopic analysis and quantum mechanical studies. Studies have employed DFT/B3LYP/6-311++G(d,p) level of theory for simulated IR spectrum comparison, essential functional group assignments, and NBO studies for intramolecular electron delocalization. This research highlights the compound's interaction with graphene to form molecular self-assemblies, enhancing various physicochemical properties, with potential implications in photovoltaic efficiency and biological activity predictions through molecular docking studies (J. S. Al-Otaibi et al., 2020).

Tectorigenin Monohydrate: An Isoflavone Analysis

Tectorigenin monohydrate, an analogue compound, has been isolated from Belamcanda chinensis, showcasing antimicrobiotic and anti-inflammatory effects. The structural inclination between the chromen-4-one system and the benzene ring, alongside molecules linked by inter- and intramolecular O—H⋯O hydrogen bonds, suggests potential therapeutic applications (Benguo Liu et al., 2008).

Synthesis and Application in Michael Addition

In the development of environmentally friendly catalytic processes, novel polystyrene-bound catalysts have been tested in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is instrumental for the synthesis of Warfarin and its analogues, demonstrating high conversion yields and potential for recyclable catalytic systems (Matteo Alonzi et al., 2014).

Biological Activities of New Hydroxy-3-pyrazolyl-4H-chromen-4-ones

Research into the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides has unveiled compounds with notable antimicrobial and antioxidant activity. This study elucidates the potential of these compounds in pharmaceutical applications, highlighting the versatility of chromen-4-one derivatives in therapeutic contexts (K. Hatzade et al., 2008).

properties

IUPAC Name

7-hydroxy-3-(4-phenylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4/c22-16-8-11-18-19(12-16)24-13-20(21(18)23)25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNMOOFYRUZYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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